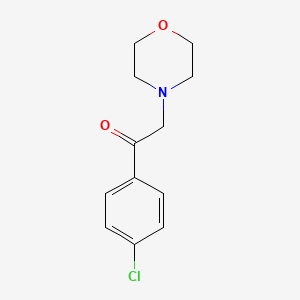

1-(4-Chlorophenyl)-2-morpholinoethanone

Description

1-(4-Chlorophenyl)-2-morpholinoethanone is a synthetic organic compound featuring a 4-chlorophenyl group attached to an ethanone moiety, with a morpholine substituent linked via a methylene bridge. The morpholine group, a six-membered ring containing one oxygen and one nitrogen atom, imparts polar characteristics, enhancing solubility in polar solvents and enabling hydrogen bonding interactions. This compound is primarily utilized as a key intermediate in pharmaceutical synthesis, particularly for derivatives targeting biological activity .

Properties

IUPAC Name |

1-(4-chlorophenyl)-2-morpholin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2/c13-11-3-1-10(2-4-11)12(15)9-14-5-7-16-8-6-14/h1-4H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DELXGZRNWJYAGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50388648 | |

| Record name | 1-(4-chlorophenyl)-2-morpholin-4-ylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20099-95-0 | |

| Record name | 1-(4-chlorophenyl)-2-morpholin-4-ylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-2-morpholinoethanone can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions, with the formation of an intermediate Schiff base, which is subsequently reduced to yield the target compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-2-morpholinoethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution.

Major Products Formed:

Oxidation: Formation of 4-chlorobenzoic acid or 4-chlorobenzophenone.

Reduction: Formation of 1-(4-chlorophenyl)-2-morpholinoethanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its potential as a pharmacophore in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-morpholinoethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

1-(4-Chlorophenyl)-2-morpholinoethanone

- Core structure: Chlorophenyl-ethanone backbone with a morpholinoethyl group.

- Key groups : The morpholine ring introduces a tertiary amine, enabling hydrogen bonding and improving solubility.

2-(4-Chloroanilino)-1-(4-chlorophenyl)ethanone

- Core structure: Two chlorophenyl groups connected via an ethanone-anilino bridge.

- Key groups : Lacks polar substituents; the near-coplanar arrangement of phenyl rings (dihedral angle: 3.14°) influences crystallinity but limits solubility .

(E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one (Chalcone Derivative)

- Core structure : α,β-unsaturated ketone with chlorophenyl and tolyl groups.

- Key groups : Conjugated double bond enables UV absorption and redox activity, relevant for cytotoxicity studies .

1-(4-Aminophenyl)-2-morpholinoethan-1-one

- Core structure: Similar to the target compound but with an amino substituent instead of chloro.

- Key groups: The amino group enhances solubility in acidic media and reactivity in further derivatization .

Physicochemical Properties

Pharmaceutical Relevance

- Morpholinoethanones: The morpholine group is a common pharmacophore in kinase inhibitors and antipsychotics. The target compound’s synthesis route is scalable, making it valuable for medicinal chemistry .

- Chalcones : Investigated for anticancer, antimicrobial, and anti-inflammatory applications. Their cytotoxicity is structure-dependent, with halogen substitution enhancing activity .

Crystallographic Insights

- 2-(4-Chloroanilino)-1-(4-chlorophenyl)ethanone: Crystallizes in a monoclinic system with minimal hydrogen bonding, leading to dense packing .

- Morpholino Derivatives: Flexible morpholine rings may hinder crystallization, necessitating advanced refinement tools like SHELXL for structural analysis .

Data Tables

Table 1: Comparative Structural Analysis

| Parameter | This compound | 2-(4-Chloroanilino)-1-(4-chlorophenyl)ethanone | Chalcone Derivatives |

|---|---|---|---|

| Polar Groups | Morpholine (N, O) | None | Ketone (C=O) |

| Conjugation | Limited | None | Extensive (C=C-C=O) |

| Synthetic Complexity | Moderate | Low | Low-Moderate |

Biological Activity

1-(4-Chlorophenyl)-2-morpholinoethanone, also known by its CAS number 20099-95-0, is a compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C12H14ClN2O

- Molecular Weight : 238.70 g/mol

- CAS Number : 20099-95-0

This compound exhibits biological activity through various mechanisms, primarily involving interactions with specific enzymes and receptors. The compound is suggested to inhibit certain metabolic pathways that are crucial for the growth and proliferation of various cell types, particularly in cancer and microbial infections.

Anticancer Properties

Research indicates that this compound has demonstrated cytotoxic effects against several cancer cell lines. For example, studies show it has an IC50 value of approximately 5 μM against human colon cancer cells (HCT-116) and has been compared favorably against standard chemotherapeutics like cisplatin.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membrane integrity.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 μg/mL | |

| Escherichia coli | 16 μg/mL |

Study on Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound in a mouse model bearing human tumor xenografts. The results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent in oncology.

Pharmacokinetics

Pharmacokinetic studies have shown that the compound has favorable absorption characteristics when administered orally. It exhibits a half-life of approximately 4 hours in vivo, which supports its potential for clinical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.